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[2'-13C]2'-Deoxyuridine - 478510-87-1

[2'-13C]2'-Deoxyuridine

Catalog Number: EVT-1460625
CAS Number: 478510-87-1
Molecular Formula: C9H12N2O5
Molecular Weight: 229.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thymidine

  • Compound Description: Thymidine is a pyrimidine nucleoside composed of the pyrimidine base thymine attached to the sugar deoxyribose. It is an essential building block of DNA. [, , , , ]

5-Formyl-2'-deoxyuridine (f5dU)

  • Compound Description: 5-Formyl-2'-deoxyuridine (f5dU) is an oxidized form of thymidine and a known marker of oxidative DNA damage. It is formed by the oxidation of the methyl group at the 5-position of thymine. []

3-Amino-2-carbamoyl-2-propenal-N3-2'-deoxyriboside (dT*)

  • Compound Description: dT* is a pyrimidine ring-opened product formed from the degradation of f5dU under physiological conditions. []

5-Hydroxymethyl-2'-deoxyuridine (hmU)

  • Compound Description: hmU is a modified nucleoside where a hydroxyl group is added to the methyl group at the 5-position of thymine. It is involved in epigenetic regulation. []

5-tert-Butyl-2'-deoxyuridine

  • Compound Description: This compound is a synthetically modified 2'-deoxyuridine derivative with a tert-butyl group at the 5-position of the uracil base. []

5-Iodo-4-thio-2′-deoxyuridine (ISdU)

  • Compound Description: ISdU is a synthetic thymidine analog containing iodine at the 5-position and sulfur replacing oxygen at the 4-position of uracil. It is investigated as a potential radiosensitizer. [, ]

5-Ethynyl-2'-deoxyuridine (EdU)

  • Compound Description: EdU is a thymidine analog containing an ethynyl group at the 5-position of uracil. It is widely used as a marker for DNA replication. [, , ]

5-Fluoro-2'-deoxyuridine (FUdR or FdU)

  • Compound Description: FUdR is a fluorinated pyrimidine analog and an anticancer drug. It interferes with DNA synthesis by inhibiting thymidylate synthase. [, , ]

2'-Deoxyadenosine, 2'-Deoxyguanosine, 2'-Deoxycytidine

  • Compound Description: These are the other three canonical deoxyribonucleosides that make up DNA. [, , ]

Uridine

  • Compound Description: Uridine is a ribonucleoside, similar to 2′-deoxyuridine but with a hydroxyl group at the 2' position of the ribose sugar. [, , ]

2'-Azido-2'-deoxyuridine 5'-diphosphate (N3UDP)

  • Compound Description: N3UDP is a synthetic nucleotide analog used to study the mechanism of ribonucleotide reductase (RDPR). []
  • Compound Description: These are synthetic analogs of thymidine, modified at the 5-position with selenocyanate (SeCN) and trifluoromethanesulfonyl (OTf) groups, respectively, investigated as potential radiosensitizers. []

5-Thiocyanato-2'-deoxyuridine (SCNdU)

  • Compound Description: SCNdU is another synthetic analog of thymidine where the 5-methyl group is substituted with a thiocyanate (SCN) group. It has been proposed as a potential radiosensitizer. []
Source

[2'-13C]2'-Deoxyuridine is synthesized through specific chemical reactions that incorporate carbon-13 into the deoxyribose sugar component of the nucleoside. The precursor materials typically include labeled glucose or other carbon-13 sources, which undergo various transformations to yield the final product.

Classification

This compound falls under the category of nucleosides and is classified as an antimetabolite due to its role in inhibiting normal metabolic processes during DNA synthesis.

Synthesis Analysis

Methods

The synthesis of [2'-13C]2'-Deoxyuridine involves several key steps:

  1. Synthesis of Labeled Deoxyribose: The process begins with the incorporation of carbon-13 into deoxyribose using labeled precursors like [13C]formaldehyde. This involves reduction and protection steps to obtain the desired sugar structure.
  2. Coupling with Uracil: The labeled deoxyribose is then coupled with uracil in a glycosylation reaction, typically employing Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate under anhydrous conditions.
  3. Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity levels suitable for research applications.

Technical Details

The industrial production of [2'-13C]2'-Deoxyuridine follows similar synthetic routes but on a larger scale, emphasizing the use of high-purity reagents and stringent reaction conditions to achieve the desired isotopic labeling.

Molecular Structure Analysis

Structure

The molecular structure of [2'-13C]2'-Deoxyuridine consists of a deoxyribose sugar moiety attached to a uracil base. The carbon-13 isotope is specifically incorporated at the 2' position of the sugar, which can be represented as follows:

Structure C9H11N2O5 with 13C at 2 position \text{Structure C}_9\text{H}_{11}\text{N}_2\text{O}_5\text{ with }^{13}\text{C at 2 position }

Data

  • Molecular Weight: Approximately 227.23 g/mol.
  • Melting Point: Typically ranges from 167 to 169 °C.
  • Solubility: Slightly soluble in water and dimethyl sulfoxide (DMSO) when heated .
Chemical Reactions Analysis

Reactions

[2'-13C]2'-Deoxyuridine can undergo various chemical reactions including:

  1. Oxidation: It can be oxidized at the 5-position of the uracil ring, leading to derivatives such as 5-hydroxy-2'-deoxyuridine.
  2. Reduction: Reduction reactions can convert it into dihydro derivatives.
  3. Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the uracil ring, resulting in compounds like 5-bromo-2'-deoxyuridine.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Halogenation Reagents: N-bromosuccinimide for bromination under radical initiation conditions.
Mechanism of Action

Process

The mechanism of action for [2'-13C]2'-Deoxyuridine primarily involves its conversion to deoxyuridine triphosphate during DNA synthesis. This conversion disrupts normal DNA replication processes by substituting for thymidine, leading to faulty DNA incorporation.

Data

The primary targets affected by this compound include:

  • Uridine Phosphorylase
  • Thymidylate Synthase

These interactions ultimately result in chromosome breakage and decreased thymidylate synthase activity, contributing to its antitumor effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powdered solid.
  • Melting Point: 167 - 169 °C.
  • Boiling Point: Estimated at approximately 370 °C.

Chemical Properties

  • Solubility: Slightly soluble in water; more soluble in DMSO upon heating.
  • Stability: Generally stable under laboratory conditions but can undergo degradation if not properly handled .
Applications

[2'-13C]2'-Deoxyuridine has several significant applications:

  1. Scientific Research: Used as a tracer in metabolic studies due to its isotopic labeling, allowing researchers to track metabolic pathways involving nucleotides.
  2. Therapeutic Development: Acts as an intermediate in synthesizing antiviral nucleoside drugs and other therapeutic agents targeting cancer and autoimmune diseases.
  3. Biochemical Studies: Employed in studies evaluating nucleotide metabolism and DNA synthesis mechanisms, helping elucidate cellular processes involved in growth and replication .
Introduction to [2'-13C]2'-Deoxyuridine

Chemical Structure and Isotopic Labeling Significance

[2'-13C]2'-Deoxyuridine is a site-specifically labeled nucleoside where the carbon-13 isotope is incorporated exclusively at the C2' position of the deoxyribose sugar moiety. Its molecular formula is C₉H₁₂N₂O₅ with the C2' carbon replaced by ¹³C (mass ~228.20 Da, with a mono-isotopic mass increase of ~1 Da compared to unlabeled 2'-deoxyuridine) [1] [6]. Structurally, it consists of uracil attached via a glycosidic bond to 2-deoxyribose, with the isotopic label positioned at the sugar ring carbon adjacent to the glycosidic linkage [3]. This strategic labeling enables direct tracking of sugar metabolism and sugar-phosphate backbone dynamics without interference from base-derived signals [9]. The C2' position is metabolically stable compared to anomeric carbons, reducing positional scrambling during biochemical transformations. This stability is crucial for NMR spectroscopy applications, where the ¹³C-label provides an intense signal with minimal background, allowing researchers to monitor conformational changes in nucleic acids or track the molecule's metabolic fate [4] [9].

  • Structural Diagram:
O║O---C2'(*)-C3'  /     |     \O5'      H      C1'-N1-Uracil\H (where * = ¹³C)

Historical Development of Isotopically Labeled Nucleosides

The synthesis of isotopically labeled nucleosides evolved from uniform labeling to atom-specific enrichment to address limitations in spectral resolution and isotopic scrambling. Early routes used microbial fermentation with ¹³C-glucose, yielding uniformly labeled nucleosides with heterogeneous isotopic distributions unsuitable for detailed NMR studies [9]. The pioneering chemical synthesis of [2'-13C]2'-deoxyuridine emerged alongside enzymatic transglycosylation techniques. For example, Torizawa et al. (1999) developed a method starting from U-¹³C-glucose, generating stereoselectively deuterated/¹³C-labeled ribose intermediates, which were enzymatically coupled to uracil bases via purine nucleoside phosphorylase-mediated transglycosylation [9]. Modern chemical syntheses (e.g., phosphoramidite approaches) enable modular incorporation into oligodeoxynucleotides, facilitating site-specific labeling for NMR structural biology [4]. The shift toward position-specific labeling was driven by the need to eliminate signal overlap in complex biological matrices and reduce costs associated with uniform labeling. [2'-13C]2'-deoxyuridine represents a milestone in this evolution, providing a pure isotopologue with minimal natural abundance interference for high-sensitivity detection [4] [9].

Table 1: Evolution of Nucleoside Labeling Strategies

EraLabeling ApproachKey LimitationsAdvances Enabled by [2'-¹³C]dU
Pre-1990sUniform ¹⁴C/³HRadiolysis; poor resolutionNon-radioactive detection
1990sUniform ¹³C/¹⁵NSpectral overlap; high costAtom-specific signal resolution
Post-2000Site-specific (e.g., C2')Synthetic complexityTargeted metabolic/NMR applications

Role of Stable Isotopes in Metabolic and Mechanistic Studies

Stable isotopes like ¹³C serve as non-perturbing tracers for quantifying biochemical fluxes, avoiding the biological distortions common with radioisotopes or bulkier tags [2] [10]. [2'-13C]2'-deoxyuridine specifically enables three key applications:

Metabolic Flux Analysis: When incorporated into DNA, the C2' label allows tracking of nucleotide salvage pathway activity versus de novo synthesis. Unlike base-labeled analogs, the sugar label remains intact during base-excision repair, providing a direct readout of DNA turnover dynamics [2] [10]. In pulse-chase experiments, its incorporation into genomic DNA can be quantified via LC-MS to measure cell proliferation rates without the cytotoxicity associated with thymidine analogs like BrdU [6].

NMR-Based Structural Dynamics: In nucleic acid research, the C2' ¹³C-label serves as a site-specific reporter for sugar pucker transitions (C2'-endo vs. C3'-endo) in DNA duplexes, G-quadruplexes, or Holliday junctions. Studies using site-labeled deoxyuridine have revealed microsecond-to-millisecond conformational exchanges in DNA-protein complexes, such as those involving HIV nucleocapsid proteins [4] [7].

Pathway Discrimination: Combined with other isotopes (e.g., ¹⁵N-bases), the C2' label helps resolve anabolic versus catabolic fates of nucleosides. For instance, dual ¹³C/¹⁵N labeling revealed that >60% of deoxyuridine salvage in neurons occurs via phosphorylation rather than degradation to uracil [7] [10]. New computational tools like SIMPEL (Stable Isotope-assisted Metabolomics for Pathway Elucidation) leverage HRMS data from such labeled compounds to automate isotopologue detection and flux mapping [7].

Table 2: Applications of [2'-¹³C]2'-Deoxyuridine in Research

Application DomainMechanistic InsightAnalytical Platform
DNA MetabolismNucleoside salvage vs. de novo synthesis ratesLC-MS/MS, SIMPEL [7]
Nucleic Acid DynamicsSugar pucker transitions in G-quadruplex folding¹³C NMR relaxation [4]
NeurobiologyBrain uptake and phosphorylation in Alzheimer’s modelsHRMS imaging [6]
Enzyme MechanismsThymidylate synthase inhibition kinetics¹³C-ISOTREC [10]

The strategic value of [2'-13C]2'-deoxyuridine lies in its ability to deliver atom-resolved data across diverse biological contexts, from in vitro enzyme kinetics to in vivo brain metabolism, cementing its role as a versatile tool in molecular and cellular research [6] [7] [10].

Properties

CAS Number

478510-87-1

Product Name

[2'-13C]2'-Deoxyuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5

Molecular Weight

229.196

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1

InChI Key

MXHRCPNRJAMMIM-SARLRRDISA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Synonyms

1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-2’-13C; 2’-Desoxyuridine;Deoxyribose Uracil-2’-13C; Deoxyuridine-2’-13C; NSC 23615-2’-13C; Uracil Deoxyriboside-2’-13C;

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